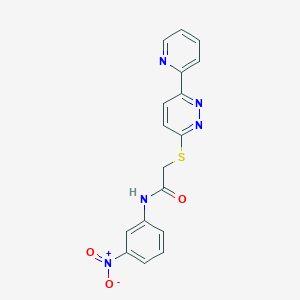

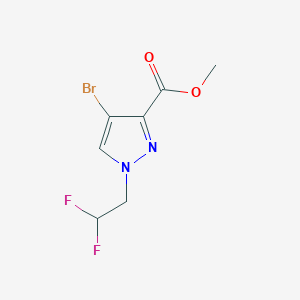

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

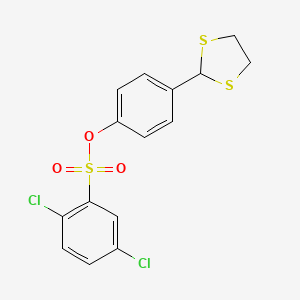

The compound “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of triazoles often involves the use of the Mitsunobu reaction . This reaction is a popular method for the synthesis of 1,2,3-triazoles . The reaction involves the use of a phosphine and a diazo compound to create a new carbon-nitrogen bond .Molecular Structure Analysis

The molecular structure of triazoles includes a five-membered ring with three nitrogen atoms and two carbon atoms . The specific structure of “this compound” would include additional functional groups attached to this ring, but without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex organic compounds . The specific reactions that “this compound” would participate in would depend on the other functional groups present in the molecule.Scientific Research Applications

Synthesis and Derivatization Techniques

A study describes a copper-catalyzed tandem reaction involving o-bromobenzamide derivatives for the concise approach to various benzisothiazol-3(2H)-one derivatives, highlighting a method that could potentially be applied to or derived from compounds related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide (Fei Wang et al., 2012). This implies the relevance of copper-catalyzed processes in synthesizing complex molecules from simpler bromobenzamide structures.

Catalytic Applications and Ligand Behavior

Triazolylidenes, closely related to the triazole moiety in this compound, have been highlighted for their versatile ligand properties in transition metals, showing promise in catalysis due to their strong donor characteristics. This class of compounds demonstrates major implications in catalysis, including various bond-forming and redox reactions (Kate F. Donnelly et al., 2013).

Supramolecular Chemistry and Anion Recognition

Research on 1,2,3-triazoles, which are structurally related to this compound, emphasizes their unique capability in supramolecular interactions . The nitrogen-rich triazole ring facilitates complexation of anions through hydrogen and halogen bonding, showcasing the potential for anion recognition applications (B. Schulze & U. Schubert, 2014).

Antioxidant and Radical Scavenging Activity

The study of nitrogen-containing bromophenols from marine sources, which share some functional similarities with the compound , revealed significant radical scavenging activities. This suggests the potential for compounds with bromobenzamide and triazole functionalities to serve as natural antioxidants in food or pharmaceuticals (Ke-kai Li et al., 2012).

Synthetic Methodologies

A report on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, involving benzamide, underscores innovative synthetic routes that could be relevant to the synthesis or functionalization of this compound and its derivatives (Xiang Wang and R. Widenhoefer, 2004).

Mechanism of Action

Target of Action

Triazole compounds have been known to interact with various enzymes and receptors, influencing their function

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo group might also influence the compound’s interaction with its targets .

Biochemical Pathways

Triazole compounds have been reported to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Triazole compounds are generally known for their good absorption and distribution profiles . The presence of the bromo group might influence the compound’s metabolism and excretion .

Result of Action

Triazole compounds are known to exert various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bromo-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O/c12-10-4-2-1-3-9(10)11(17)13-7-8-16-14-5-6-15-16/h1-6H,7-8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVYJAJHTLXUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2861120.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2861121.png)

![2-Chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)